Dimethyl 5-[[5-(2,3-dichlorophenyl)furan-2-carbonyl]amino]benzene-1,3-dicarboxylate
Overview
Description
Dimethyl 5-[[5-(2,3-dichlorophenyl)furan-2-carbonyl]amino]benzene-1,3-dicarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a furan ring substituted with a dichlorophenyl group and a benzene ring substituted with ester and amide functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-[[5-(2,3-dichlorophenyl)furan-2-carbonyl]amino]benzene-1,3-dicarboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2,3-dichlorophenylfuran-2-carboxylic acid with 5-amino-1,3-benzenedicarboxylic acid dimethyl ester under dehydrating conditions. The reaction is often carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-[[5-(2,3-dichlorophenyl)furan-2-carbonyl]amino]benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted dichlorophenyl derivatives.
Scientific Research Applications
Dimethyl 5-[[5-(2,3-dichlorophenyl)furan-2-carbonyl]amino]benzene-1,3-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl 5-[[5-(2,3-dichlorophenyl)furan-2-carbonyl]amino]benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-[[5-(2,3-dichlorophenyl)furan-2-carbonyl]amino]isophthalate
- Dimethyl 5-[[5-(2,3-dichlorophenyl)furan-2-carbonyl]amino]terephthalate
Uniqueness
Dimethyl 5-[[5-(2,3-dichlorophenyl)furan-2-carbonyl]amino]benzene-1,3-dicarboxylate is unique due to its specific substitution pattern and the presence of both ester and amide functionalities. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
dimethyl 5-[[5-(2,3-dichlorophenyl)furan-2-carbonyl]amino]benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2NO6/c1-28-20(26)11-8-12(21(27)29-2)10-13(9-11)24-19(25)17-7-6-16(30-17)14-4-3-5-15(22)18(14)23/h3-10H,1-2H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIHEWYIIDLTOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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